3-Methyl-3'-trifluoromethylbiphenyl
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Overview
Description
3-Methyl-3’-trifluoromethylbiphenyl is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires the presence of a catalyst, such as copper or iron, and may be conducted under mild conditions to ensure high regioselectivity and yield .
Industrial Production Methods: Industrial production of 3-Methyl-3’-trifluoromethylbiphenyl may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include trifluoromethyl-substituted biphenyl derivatives, biphenyl ketones, and various functionalized biphenyl compounds .
Scientific Research Applications
3-Methyl-3’-trifluoromethylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylbiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Methyl-4’-trifluoromethylbiphenyl: Positional isomer with different physical and chemical characteristics.
Uniqueness: 3-Methyl-3’-trifluoromethylbiphenyl is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15,16)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSLIIDSGHPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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